{4-[(4-Fluorophenyl)sulfonyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone
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Overview
Description
{4-[(4-Fluorophenyl)sulfonyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone is a complex organic compound that features a piperazine ring substituted with a fluorophenylsulfonyl group and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-Fluorophenyl)sulfonyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenylsulfonyl Group: The protected piperazine is then reacted with a fluorophenylsulfonyl chloride in the presence of a base to introduce the fluorophenylsulfonyl group.
Attachment of the Quinolyl Group: The final step involves the coupling of the piperazine derivative with a quinoline derivative, typically using a coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the quinoline moiety.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Oxidation can lead to the formation of quinoline N-oxides.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.
Substitution: Substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, {4-[(4-Fluorophenyl)sulfonyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its fluorophenyl group can be used for fluorescence-based assays.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its piperazine and quinoline moieties are commonly found in pharmaceutical compounds, suggesting potential therapeutic effects.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of {4-[(4-Fluorophenyl)sulfonyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, while the quinoline moiety can intercalate with DNA or RNA, affecting their function. The fluorophenylsulfonyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- {4-[(4-Fluorophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone
- {4-[(4-Fluorophenyl)sulfonyl]piperazino}[4-nitrophenyl]methanone
Uniqueness
Compared to similar compounds, {4-[(4-Fluorophenyl)sulfonyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone is unique due to the presence of both a quinoline and a piperazine moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H21FN4O3S |
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Molecular Weight |
476.5 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(2-pyridin-2-ylquinolin-4-yl)methanone |
InChI |
InChI=1S/C25H21FN4O3S/c26-18-8-10-19(11-9-18)34(32,33)30-15-13-29(14-16-30)25(31)21-17-24(23-7-3-4-12-27-23)28-22-6-2-1-5-20(21)22/h1-12,17H,13-16H2 |
InChI Key |
UJKMZIDTMDZKNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)S(=O)(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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